molecular formula C21H23N3O3 B6543574 N-(4-{[2-(cyclopropylformamido)ethyl]carbamoyl}phenyl)-4-methylbenzamide CAS No. 1021220-33-6

N-(4-{[2-(cyclopropylformamido)ethyl]carbamoyl}phenyl)-4-methylbenzamide

Cat. No.: B6543574
CAS No.: 1021220-33-6
M. Wt: 365.4 g/mol
InChI Key: JCIYUJPKXZZNSB-UHFFFAOYSA-N
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Description

N-(4-{[2-(cyclopropylformamido)ethyl]carbamoyl}phenyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methylbenzamide core linked to a cyclopropylformamido-ethylcarbamoyl group. Its synthesis likely involves carbodiimide-mediated amide coupling, a method widely used for analogous compounds (e.g., coupling of activated carboxylic acids with amines) . The cyclopropyl group may serve as a bioisostere to enhance metabolic stability or binding specificity, while the carbamoyl linker provides conformational flexibility for target engagement.

Properties

IUPAC Name

N-[4-[2-(cyclopropanecarbonylamino)ethylcarbamoyl]phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14-2-4-17(5-3-14)21(27)24-18-10-8-16(9-11-18)20(26)23-13-12-22-19(25)15-6-7-15/h2-5,8-11,15H,6-7,12-13H2,1H3,(H,22,25)(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIYUJPKXZZNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[2-(cyclopropylformamido)ethyl]carbamoyl}phenyl)-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources, including case studies, synthesis methods, and biological evaluations.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{19}H_{24}N_{2}O_{2}
  • Molecular Weight : 316.41 g/mol

This compound contains a cyclopropyl group, which is known to influence biological activity by affecting the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, a series of benzamide derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including MDA-MB-231 and HT-29. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications in the benzamide structure could enhance anticancer properties .

Table 1: Cytotoxic Activity of Related Benzamide Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5eMDA-MB-23112.5Induction of apoptosis
5fHT-2915.0Cell cycle arrest
5gSUIT-220.0Apoptosis via caspase activation

Neuroprotective Effects

Compounds with similar structural motifs have shown neuroprotective effects. For example, derivatives were tested for their ability to protect neuronal cells from oxidative stress-induced damage. One study reported that a specific derivative demonstrated a protective effect superior to that of established neuroprotective agents like edaravone .

Table 2: Neuroprotective Effects of Related Compounds

CompoundModel SystemProtective Effect (Comparison)
5cPC12 cellsBetter than edaravone
5dSH-SY5Y cellsComparable to acetazolamide

The mechanisms through which this compound exerts its biological effects are diverse:

  • Induction of Apoptosis : Many studies indicate that these compounds can induce apoptosis in cancer cells, primarily through the activation of caspases and mitochondrial pathways.
  • Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at various phases, particularly G1 and G2/M phases, which is critical for preventing cancer cell proliferation.
  • Neuroprotection : The ability to mitigate oxidative stress and prevent neuronal cell death is attributed to the modulation of cellular signaling pathways involved in survival and apoptosis.

Case Study 1: Synthesis and Evaluation

A recent research project focused on synthesizing a series of benzamide derivatives for evaluation against cancer cell lines. Among these, one compound demonstrated remarkable potency against MDA-MB-231 cells, with an IC50 value significantly lower than that of cisplatin, a standard chemotherapy drug .

Case Study 2: Neuroprotective Screening

In another study, a derivative was tested for neuroprotective effects against sodium nitroprusside-induced damage in PC12 cells. The results indicated that this compound not only protected neuronal cells but also had minimal cytotoxic effects compared to traditional neuroprotective agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its cyclopropylformamido-ethylcarbamoyl substituent. Comparisons with analogous benzamides reveal critical insights into structure-activity relationships (SAR):

a) N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
  • Structure : Features a 4-chlorophenyl group and 2-methoxy substitution on the benzamide core.
  • Properties: Demonstrates notable fluorescence intensity due to electron-donating methoxy groups, which stabilize excited states . In contrast, the target compound’s 4-methyl group may reduce fluorescence but improve lipophilicity.
  • Synthetic Route : Utilizes amide coupling similar to the target compound, albeit with different aromatic substituents .
b) 3-(4-Chlorophenylcarbamoyl)-N-hydroxy-4-methylbenzamide (Compound 13c)
  • Structure : Contains a 4-chlorophenylcarbamoyl group and N-hydroxy moiety.
  • SAR Insights : The chlorophenyl group enhances hydrophobic interactions in target binding, while the N-hydroxy group may chelate metal ions or participate in hydrogen bonding . Replacement of chlorophenyl with cyclopropyl in the target compound could reduce toxicity while maintaining steric bulk.
c) N-(2,2-Diphenylethyl)-4-nitrobenzamide
  • Structure : Includes a nitro group and diphenylethyl chain.

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